6-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a methyl group at the 6th position and a dihydroisoquinolinone core makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several methods:
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Pictet-Spengler Reaction: : This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or aluminum chloride.
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Bischler-Napieralski Reaction: : This method involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting dihydroisoquinoline can then be methylated at the 6th position using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo oxidation reactions to form isoquinolinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to form tetrahydroisoquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nitric acid, sulfuric acid, elevated temperatures.
Major Products
Oxidation: Isoquinolinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. It serves as a scaffold for the development of new therapeutic agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in synthetic chemistry.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals due to its aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application:
Pharmacological Effects: The compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Biological Pathways: It can modulate signaling pathways by binding to receptors or altering the activity of key proteins. This modulation can result in changes in cellular processes, such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, lacking the methyl group and dihydro structure.
Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline, often used in the synthesis of alkaloids and other bioactive molecules.
6-Methylisoquinoline: Similar to 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one but lacks the dihydro structure.
Uniqueness
This compound is unique due to its specific substitution pattern and dihydroisoquinolinone core. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its reactivity and functional groups allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses.
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZJTSNVWCNCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628763 | |
Record name | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-78-8 | |
Record name | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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